

# A Comparative Toxicological Profile of Liral and the General Principles of Metabolite Toxicity

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## Compound of Interest

Compound Name: *Liral*

Cat. No.: *B10858300*

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This guide provides a comparative overview of the toxicological data available for the fragrance ingredient **Liral** (Hydroxycitronellal) and discusses the broader context of metabolite toxicity. Due to the limited publicly available data on the specific metabolites of **Liral**, this document will focus on the known toxicity of the parent compound and provide a framework for understanding the potential toxicological implications of its metabolic transformation.

## Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for **Liral** (Hydroxycitronellal). It is important to note that comprehensive data comparing **Liral** directly with its isolated metabolites is not readily available in the public domain.

Endpoint	Test Species	Route of Administration	Value	Reference
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 2,000 mg/kg	<a href="#">[1]</a>
Acute Aquatic Toxicity (LC50)	Leuciscus idus (Ide)	Water	31.6 mg/L (96 hours)	<a href="#">[1]</a>
Skin Sensitization	Mouse	Dermal	Skin sensitizer	<a href="#">[1]</a>
Eye Irritation	Rabbit	Ocular	Irritant	<a href="#">[1]</a>

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air or water that is lethal to 50% of a test population.

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of toxicological studies. Below is a representative protocol for an acute oral toxicity study based on the OECD 420 Guideline (Fixed Dose Procedure), which is a common method for assessing the acute toxicity of a substance.

### Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

**Objective:** To determine the acute oral toxicity of a test substance by identifying a dose that produces evident toxicity but no mortality.

**Test Animals:** Healthy, young adult rats of a single sex (typically females, as they are often more sensitive), nulliparous and non-pregnant.

**Housing and Feeding:** Animals are housed in standard cages with appropriate environmental conditions (temperature, humidity, light/dark cycle). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

**Procedure:**

- **Sighting Study (Optional but recommended):** A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are typically selected from a fixed series (e.g., 5, 50, 300, 2000 mg/kg).
- **Main Study:**
  - Animals are fasted overnight prior to administration of the test substance.
  - The test substance is administered orally in a single dose by gavage. The volume administered should be kept as low as possible.
  - A group of animals (typically 5) is dosed at the selected starting dose level.
  - If no signs of toxicity are observed, the next higher fixed dose is used in another group of animals.
  - If signs of toxicity are observed, the study is stopped for that dose level.
  - If mortality occurs, the next lower fixed dose is used in another group of animals.
- **Observations:**
  - Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days after dosing.
  - Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
  - Body weight is recorded weekly.
- **Pathology:** At the end of the observation period, all animals are subjected to a gross necropsy.

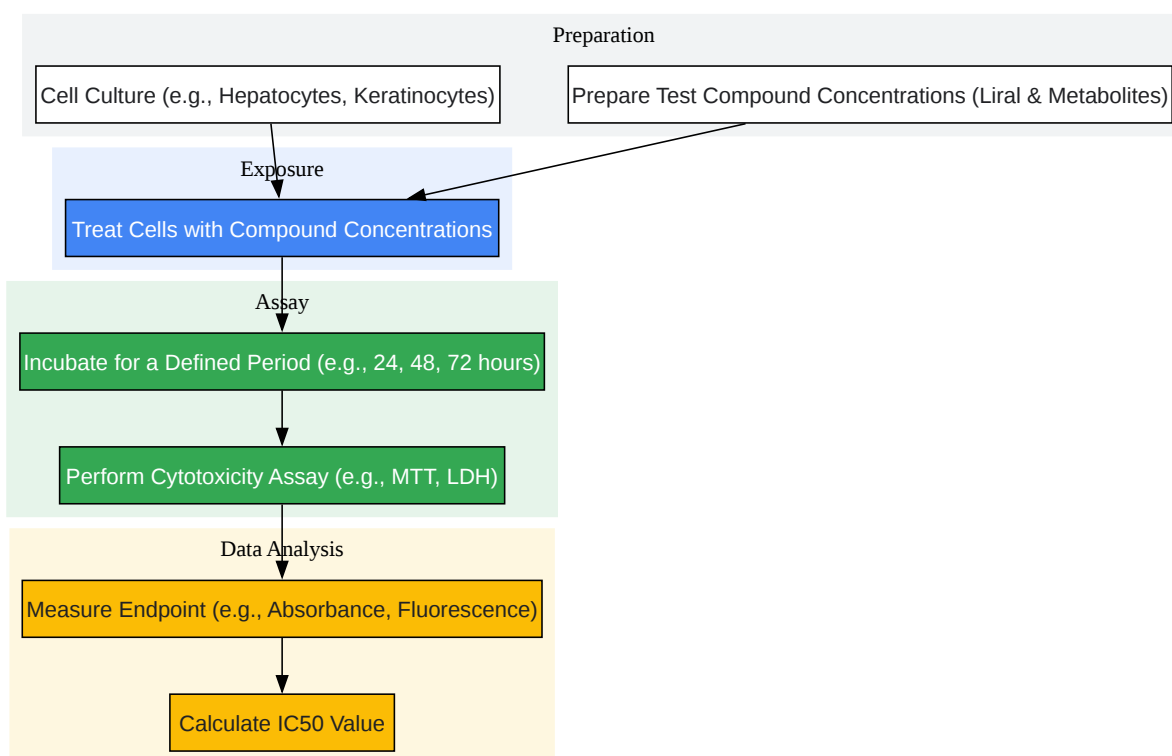
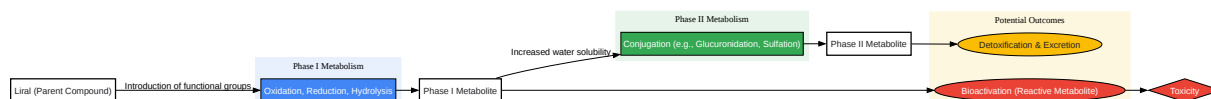
**Data Analysis:** The results are used to classify the substance for its acute oral toxicity according to the Globally Harmonised System (GHS).

## Metabolic Pathways and Toxicity Mechanisms

While specific metabolic pathways for **Liral** are not extensively documented in the public literature, we can illustrate the general principles of xenobiotic metabolism and how it can influence toxicity.

### General Xenobiotic Metabolism

Chemicals like **Liral** undergo metabolic processes in the body, primarily in the liver, which can be broadly categorized into Phase I and Phase II reactions.



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## References

- 1. [download.basf.com](https://download.basf.com) [download.basf.com]
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